molecular formula C9H7FN2O2 B11761431 7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B11761431
M. Wt: 194.16 g/mol
InChI Key: MKGAWRQPKRHFLO-UHFFFAOYSA-N
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Description

7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods involve the use of different reagents and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow systems and microreactor-based technologies. These methods offer advantages such as improved reaction control, higher yields, and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its unique fluorine substitution at the 7th position. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

7-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-5-8(9(13)14)11-7-4-6(10)2-3-12(5)7/h2-4H,1H3,(H,13,14)

InChI Key

MKGAWRQPKRHFLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C=CC(=C2)F)C(=O)O

Origin of Product

United States

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